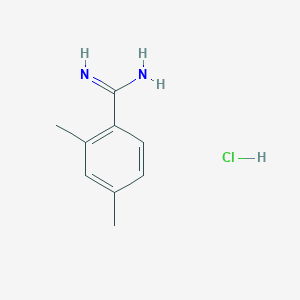

2,4-Dimethyl-benzamidine hydrochloride

Overview

Description

2,4-Dimethyl-benzamidine hydrochloride (DMBHC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . A concentration of approximately 1 mM is used for general protease inhibition .

Synthesis Analysis

The synthesis of benzamidine derivatives, which includes 2,4-Dimethyl-benzamidine hydrochloride, involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Molecular Structure Analysis

The molecular formula of 2,4-Dimethyl-benzamidine hydrochloride is C9H13ClN2. Its molecular weight is 184.66 g/mol.

Chemical Reactions Analysis

Triazines and tetrazines, which include 2,4-Dimethyl-benzamidine hydrochloride, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Photoswitchable Binding Interactions

“2,4-Dimethyl-benzamidine hydrochloride” has been used in the study of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . The compound was used to understand how photoswitchable drugs interact with their biological target . The study found that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .

Trypsin Inhibition

The compound is well studied as a simple trypsin inhibitor . It is known to bind in the S1 pocket of trypsin with a Ki value of 19 μM . This property has been used to design other compounds where the benzamidine unit is probed further .

Photopharmacology

In the field of photopharmacology, “2,4-Dimethyl-benzamidine hydrochloride” has been used in the design of photoswitchable drugs . These drugs can be photochemically activated when and where needed, optimizing the difference in biological activity between each isomeric state .

Enzyme Activity Assays

The compound has been used in the optimization of enzyme activity assays . Specifically, it has been used in a trypsin activity assay using the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA) . The assay was optimized using design of experiments (DOE) for the inhibition of trypsin by the competitive inhibitor benzamidine .

High-Throughput Drug Screening

“2,4-Dimethyl-benzamidine hydrochloride” has been used in high-throughput drug screening . The compound has been used to optimize the sensitivity of assays for active compounds of interest .

Drug Discovery

In drug discovery, the compound has been used to optimize assay protocols . This optimization is necessary to avoid false positive and false negative hits .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 2,4-Dimethyl-benzamidine hydrochloride was not found, benzamidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

properties

IUPAC Name |

2,4-dimethylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)7(2)5-6;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJGQUCLSMWYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-benzamidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)

![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)

![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)